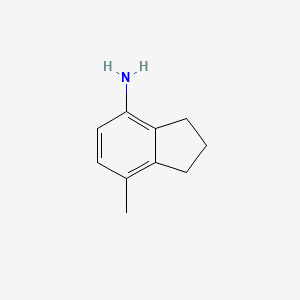
2,3-Dihydro-7-methyl-1H-inden-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-7-methyl-1H-inden-4-amine is a chemical compound that belongs to the class of indane derivatives Indane derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-7-methyl-1H-inden-4-amine typically involves the reduction of corresponding ketones or oximes. One common method is the reduction of 2-methylindanone oxime using hydrogen in the presence of a palladium catalyst on activated carbon in methanol and acetic acid . Another approach involves the Michael addition reaction on methylene derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar reduction and addition reactions on a larger scale, utilizing optimized conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-7-methyl-1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield the amine from oximes or ketones.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on activated carbon is a typical reducing agent.
Substitution: Reagents like halogens or nitrating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include substituted indane derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Dihydro-7-methyl-1H-inden-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-7-methyl-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, modulating their activity, and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
1-Methylindane: A similar compound with a methyl group attached to the indane ring.
2-Methylindane: Another derivative with a methyl group at a different position on the indane ring.
7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine: A fluorinated derivative with additional methyl groups.
Uniqueness
2,3-Dihydro-7-methyl-1H-inden-4-amine is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C10H13N/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6H,2-4,11H2,1H3 |
InChI Key |
STLTVJMFLJYPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















